2-Fluoro-3-methylbenzoyl chloride
Description
Significance of Aryl Acyl Chlorides as Synthetic Intermediates
Aryl acyl chlorides, compounds containing a -COCl group attached to an aromatic ring, are a well-established class of reactive intermediates in organic synthesis. Their utility stems from the highly electrophilic nature of the carbonyl carbon, which is readily attacked by a wide range of nucleophiles. This reactivity makes them ideal precursors for the synthesis of a diverse array of functional groups, including esters, amides, and ketones. The direct introduction of an aroyl group into a molecule, a process known as acylation, is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and polymers.
The reactivity of aryl acyl chlorides can be fine-tuned by the presence of substituents on the aromatic ring. Electron-donating groups can decrease their reactivity, while electron-withdrawing groups enhance it. This ability to modulate reactivity through substitution patterns allows for a high degree of control in synthetic design.
Role of Fluorine Substitution in Modulating Reactivity and Selectivity in Benzoyl Chlorides
The introduction of a fluorine atom onto a benzoyl chloride framework has profound effects on its chemical behavior. Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect. This effect further increases the electrophilicity of the carbonyl carbon, making fluorinated benzoyl chlorides generally more reactive than their non-fluorinated counterparts.
Beyond simply enhancing reactivity, fluorine substitution can also influence the regioselectivity of reactions. The position of the fluorine atom on the aromatic ring can direct incoming nucleophiles to specific sites, a crucial aspect in the synthesis of complex, multi-substituted aromatic compounds. Furthermore, the incorporation of fluorine can impart unique properties to the final products, such as increased metabolic stability, enhanced binding affinity to biological targets, and altered lipophilicity, all of which are highly desirable traits in drug discovery and materials science.
Overview of 2-Fluoro-3-methylbenzoyl chloride within the Context of Fluorinated Aromatic Building Blocks
This compound is a specific example of a fluorinated aromatic building block that combines the activating effect of a fluorine atom with the steric and electronic influence of a methyl group. The placement of the fluorine atom at the 2-position and the methyl group at the 3-position creates a unique electronic and steric environment around the acyl chloride functionality.
While specific research and application data for this compound are not as extensively documented as for some of its isomers, its structure suggests significant potential as a synthetic intermediate. It belongs to a broader class of fluorinated and methylated benzoyl chlorides that are utilized in the synthesis of a variety of complex organic molecules. For instance, related isomers such as 4-Fluoro-3-methylbenzoyl chloride and 3-Fluoro-4-methylbenzoyl chloride are commercially available and used in the preparation of specialized chemical entities. The synthesis of such compounds often starts from the corresponding substituted benzoic acids. For example, 2-fluoro-3-chlorobenzoic acid can be prepared from 2,3-dichloro benzoyl chloride through a fluorine substitution reaction. google.com This suggests that a plausible synthetic route to this compound would involve the chlorination of 2-Fluoro-3-methylbenzoic acid.
The unique substitution pattern of this compound makes it a potentially valuable tool for chemists seeking to introduce a 2-fluoro-3-methylbenzoyl moiety into a target molecule, thereby accessing novel chemical space and potentially new biological activities.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-3-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-3-2-4-6(7(5)10)8(9)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTPTACIJICVFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616996 | |
| Record name | 2-Fluoro-3-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-85-4 | |
| Record name | 2-Fluoro-3-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Fluoro 3 Methylbenzoyl Chloride
Precursor Synthesis and Functionalization Strategies
The synthesis of the direct precursor, 2-fluoro-3-methylbenzoic acid, is the critical initial phase. This involves the precise installation of three different substituents—fluoro, methyl, and carboxyl groups—onto an aromatic ring in the required 1, 2, 3 substitution pattern.
The synthesis of 2-fluoro-3-methylbenzoic acid has been achieved through various routes, often starting from precursors that already contain some of the desired substituents.
One documented method involves the nucleophilic fluorination of a hypervalent iodine compound. Specifically, 1-mesytyl-7-methylbenziodoxolone can be treated with a fluoride (B91410) source, such as cesium fluoride (CsF), to yield 2-fluoro-3-methylbenzoic acid. arkat-usa.org Research into optimizing this reaction has explored different fluoride sources and solvents. While reactions with tetramethylammonium (B1211777) fluoride in solvents like acetonitrile (B52724) or toluene (B28343) resulted in low yields, the use of CsF proved more effective, achieving a 78% yield based on NMR data, though the formation of 3-methylbenzoic acid as a byproduct was also noted. arkat-usa.org
Another approach starts with 2,3-dimethylfluorobenzene, which can be oxidized to form 3-fluorophthalic acid. This acid can then be converted to 3-fluorophthalic anhydride, a key intermediate for further transformations. datapdf.com While this specific example leads to a dicarboxylic acid derivative, it highlights a strategy of starting with a commercially available, appropriately substituted benzene (B151609) derivative and modifying an existing functional group (in this case, a methyl group) to install the required carboxyl group.
Introducing a fluorine atom at a specific position on an aromatic ring is a significant challenge in organic synthesis. Regioselectivity is governed by the electronic properties of the substituents already present on the ring. msu.edurafflesuniversity.edu.in
Direct fluorination of aromatic compounds using elemental fluorine is often difficult to control but can be achieved with high selectivity under specific conditions, such as in microreactors. researchgate.net For a substrate like toluene (methylbenzene), direct fluorination tends to produce a mixture of ortho- and para-fluorotoluene, consistent with an electrophilic substitution mechanism where the methyl group directs the incoming electrophile. rafflesuniversity.edu.inresearchgate.net
For more controlled, regioselective fluorination, multi-step sequences are often necessary. This might involve installing a directing group that can later be replaced by fluorine or converted into the desired functional group. Modern methods, such as those using I(I)/I(III) catalysis, have been developed to achieve highly regioselective fluorination of unsaturated systems like allenes and dienes, showcasing the ongoing advancements in controlling fluorine placement. researchgate.netnih.gov
The placement of methyl and halogen substituents on a benzene ring is typically accomplished through electrophilic aromatic substitution reactions.
Methyl Group Introduction : The most common method for introducing a methyl group is the Friedel-Crafts alkylation, where an alkyl halide (like methyl chloride) reacts with the aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alkyl groups, such as methyl, are activating groups, meaning they make the benzene ring more reactive towards further electrophilic substitution and direct incoming substituents to the ortho and para positions. msu.edurafflesuniversity.edu.inlibretexts.org
Halogen Introduction : Halogens are introduced via electrophilic halogenation, using reagents like Cl₂ or Br₂ with a Lewis acid catalyst. Halogens are unique substituents because they are deactivating (they make the ring less reactive) yet are ortho-, para-directing. rafflesuniversity.edu.inlibretexts.org This dual nature is due to the interplay of two opposing electronic effects: their strong electronegativity withdraws electron density from the ring inductively (deactivating effect), while their non-bonding electron pairs can donate electron density through resonance (ortho-, para-directing effect). msu.edurafflesuniversity.edu.in The order of reactivity for halogen-substituted benzenes towards electrophilic substitution is F > Cl > Br > I, which correlates with electronegativity. libretexts.org
Chlorination Techniques for Carboxylic Acid Transformation to Acyl Chloride
The final step in the synthesis of 2-fluoro-3-methylbenzoyl chloride is the conversion of the carboxylic acid group of 2-fluoro-3-methylbenzoic acid into an acyl chloride group. This is a standard transformation in organic synthesis, with several reliable reagents available.
Thionyl chloride (SOCl₂) is a widely used and highly effective reagent for converting carboxylic acids to acyl chlorides. masterorganicchemistry.comcommonorganicchemistry.comlibretexts.org The reaction involves the carboxylic acid attacking the sulfur atom of thionyl chloride, which ultimately converts the hydroxyl group into an excellent leaving group. libretexts.org A subsequent attack by the chloride ion yields the acyl chloride.
A significant advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. masterorganicchemistry.comchemguide.co.uk This simplifies the purification process, as the gaseous byproducts can be easily removed, leaving the desired acyl chloride, which can then be purified by fractional distillation from any excess reagent or solvent. chemguide.co.uklibretexts.org A typical procedure involves refluxing the carboxylic acid in neat thionyl chloride or in a solvent like benzene. commonorganicchemistry.comprepchem.com
While thionyl chloride is common, other chlorinating agents are also employed, with oxalyl chloride, (COCl)₂, being a prominent alternative.
Oxalyl Chloride : Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride. wikipedia.org It also produces gaseous byproducts (CO, CO₂, and HCl), simplifying product isolation. chemicalbook.com The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) at room temperature and often requires a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comorgsyn.org The DMF catalyst first reacts with oxalyl chloride to form a Vilsmeier reagent, which is the active electrophilic species that reacts with the carboxylic acid.
Other Agents : Phosphorus chlorides, such as phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃), can also be used to synthesize acyl chlorides from carboxylic acids. libretexts.org
PCl₅ reacts with carboxylic acids to produce the acyl chloride, along with phosphorus oxychloride (POCl₃) and HCl gas. libretexts.org
PCl₃ requires a 3:1 molar ratio of carboxylic acid to reagent and produces the acyl chloride and phosphorous acid (H₃PO₃). libretexts.org In both cases, the acyl chloride must be separated from the non-volatile byproducts by fractional distillation. libretexts.org
Interactive Data Table: Comparison of Common Chlorinating Agents
| Reagent | Formula | Typical Conditions | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride | SOCl₂ | Neat or in solvent, reflux commonorganicchemistry.com | SO₂(g), HCl(g) masterorganicchemistry.comchemguide.co.uk | Gaseous byproducts simplify workup. chemguide.co.uk | Harsh, vigorous reaction. |
| Oxalyl Chloride | (COCl)₂ | DCM, RT, cat. DMF commonorganicchemistry.comorgsyn.org | CO(g), CO₂(g), HCl(g) chemicalbook.com | Milder, more selective conditions. wikipedia.org | Higher cost, potential for hazardous byproducts from DMF catalyst. wikipedia.org |
| Phosphorus(V) Chloride | PCl₅ | Cold conditions, neat | POCl₃(l), HCl(g) libretexts.org | Effective chlorination. | Liquid byproduct (POCl₃) requires separation by distillation. libretexts.org |
| Phosphorus(III) Chloride | PCl₃ | Neat, gentle warming | H₃PO₃(s) libretexts.org | No HCl gas produced. | Solid byproduct requires separation; 3:1 stoichiometry needed. libretexts.org |
Optimization of Reaction Conditions: Solvent Effects and Catalysis (e.g., Dimethylformamide)
The synthesis of benzoyl chlorides, including this compound, is often achieved by reacting the corresponding carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂). masterorganicchemistry.com The efficiency of this conversion is highly dependent on the reaction conditions, particularly the choice of solvent and the use of catalysts.
The following table summarizes the impact of different solvents on a related reaction, highlighting the importance of solvent selection in optimizing synthetic outcomes. researchgate.net
Table 1: Effect of Different Solvents on a Related Synthesis
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | 1,2-dichloroethane | 90 |
| 4 | Acetonitrile | 75 |
| 5 | Dichloromethane | 80 |
| 6 | Tetrahydrofuran | 65 |
| 7 | Chloroform | 70 |
| 8 | Ethanol | 0 |
| 9 | Toluene | 0 |
| 10 | 1,4-dioxane | 0 |
This table is for illustrative purposes and is based on a related synthesis. researchgate.net
Advanced Synthetic Approaches
Beyond traditional methods, advanced synthetic strategies are being developed to enhance the efficiency, selectivity, and environmental friendliness of synthesizing this compound and its analogs.
Phase-Transfer Catalysis in Fluorine Substitution Reactions Relevant to this compound Formation
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). mdpi.comresearchgate.net This is particularly relevant for fluorination reactions where the fluoride source (e.g., potassium fluoride) is often an insoluble solid. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the fluoride anion from the solid or aqueous phase to the organic phase where the substrate is dissolved. mdpi.com
Chemo- and Regioselectivity Considerations in the Synthesis of Substituted Benzoyl Chlorides
When a molecule contains multiple reactive sites, achieving chemo- and regioselectivity is a significant challenge in organic synthesis. youtube.commdpi.com
Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of substituted benzoyl chlorides, if other reactive functional groups are present on the aromatic ring, it is crucial to select reagents and conditions that will selectively convert the carboxylic acid to the benzoyl chloride without affecting the other groups. nih.gov For example, when a molecule contains both a carboxylic acid and a less reactive functional group, a mild chlorinating agent or specific catalytic conditions might be required to ensure the desired transformation.
Regioselectivity pertains to the control of the position of a chemical reaction. In the synthesis of this compound, the precise placement of the fluoro and methyl groups on the benzene ring is critical. This is typically controlled by the structure of the starting material, 2-fluoro-3-methylbenzoic acid. ossila.comsigmaaldrich.com Any synthetic route must ensure that the substitution pattern is maintained throughout the reaction sequence. During the synthesis of the precursor benzoic acid, controlling the regioselectivity of fluorination or methylation is a key step. The directing effects of existing substituents on the aromatic ring play a crucial role in determining the position of incoming groups.
The following table lists the chemical compounds mentioned in this article.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Fluoro-3-methylbenzoic acid |
| 2,3-Dichlorobenzoyl chloride |
| 2-Fluoro-3-chlorobenzoic acid |
| Thionyl chloride |
| Dimethylformamide |
| Pyridine (B92270) |
| Potassium fluoride |
Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 3 Methylbenzoyl Chloride
Electrophilic Nature of the Acyl Chloride Moiety
The reactivity of 2-Fluoro-3-methylbenzoyl chloride is largely dictated by the electrophilic character of its acyl chloride group. This electrophilicity is a consequence of the structural arrangement of atoms within the molecule.
Activation of the Carbonyl Group by Electron-Withdrawing Halogens
The carbonyl carbon in this compound is inherently electrophilic due to the presence of two electronegative atoms: oxygen and chlorine. ncert.nic.in Both atoms pull electron density away from the carbonyl carbon, creating a partial positive charge and making it susceptible to attack by nucleophiles. The chlorine atom, being a halogen, is a particularly effective electron-withdrawing group, further enhancing the electrophilicity of the carbonyl carbon. This activation is a key factor in the compound's ability to undergo nucleophilic acyl substitution reactions. khanacademy.org
Influence of Ortho-Fluoro and Meta-Methyl Substituents on Electrophilicity and Steric Hindrance
The presence of ortho-fluoro and meta-methyl substituents on the benzene (B151609) ring introduces additional electronic and steric effects that modulate the reactivity of the acyl chloride. The fluorine atom at the ortho position is a strong electron-withdrawing group, which further increases the electrophilicity of the carbonyl carbon. Conversely, the methyl group at the meta position is a weak electron-donating group.
Nucleophilic Acyl Substitution Reactions
The most characteristic reactions of this compound are nucleophilic acyl substitutions. masterorganicchemistry.comlibretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion, which is an excellent leaving group. youtube.comlibretexts.org This general mechanism allows for the synthesis of a wide array of carboxylic acid derivatives.
Formation of Amides: Reaction with Amines
This compound readily reacts with primary and secondary amines to form the corresponding N-substituted amides. rsc.orghud.ac.uknih.govresearchgate.net This reaction typically proceeds rapidly and is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct. rsc.orghud.ac.uk The reaction is versatile, accommodating a wide range of amines to produce a diverse library of amides. nih.govresearchgate.net
Table 1: Examples of Amide Formation from Acyl Chlorides and Amines
| Acyl Chloride | Amine | Product |
| 2-Fluorobenzoyl chloride | Benzylamine | 2-Fluoro-N-(phenylmethyl)benzamide |
| 2-Fluorobenzoyl chloride | Aniline | 2-Fluoro-N-phenylbenzamide |
| 3-Fluorobenzoyl chloride | Aniline | 3-Fluoro-N-phenylbenzamide |
This table is based on data from a study on amide synthesis in the bioavailable solvent Cyrene. rsc.org
Synthesis of Esters: Reactivity with Alcohols and Phenols
The reaction of this compound with alcohols and phenols yields esters. This process, known as esterification, is another example of nucleophilic acyl substitution. libretexts.org The reaction is typically catalyzed by a base, which deprotonates the alcohol or phenol (B47542), increasing its nucleophilicity. The versatility of this reaction allows for the synthesis of a wide variety of esters by simply changing the alcohol or phenol reactant.
Generation of Thioesters and Anhydrides
Beyond amides and esters, this compound can be used to generate other important carboxylic acid derivatives.
Thioesters: The reaction with thiols (R-SH) in the presence of a base leads to the formation of thioesters. Thioesters are valuable intermediates in organic synthesis. nih.gov
Anhydrides: this compound can react with a carboxylate salt (R-COO⁻) to form a mixed anhydride. masterorganicchemistry.comresearchgate.netorganic-chemistry.org Symmetrical anhydrides can also be prepared from the corresponding carboxylic acid. researchgate.netorganic-chemistry.org Anhydrides are highly reactive acylating agents themselves. chadsprep.com
Reactivity with Other Nucleophiles (e.g., Organometallic Reagents)
The acyl chloride group in this compound is a powerful electrophile, making it highly susceptible to attack by a wide range of nucleophiles, including organometallic reagents. These reagents, characterized by a carbon-metal bond, act as potent sources of carbanions. msu.eduorganic-chemistry.org
The fundamental reaction involves the nucleophilic acyl substitution, where the organometallic reagent attacks the carbonyl carbon of the benzoyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride leaving group to yield a ketone.
Common organometallic reagents used for this purpose include organolithium compounds, Grignard reagents (organomagnesium halides), and organocuprates (Gilman reagents). organic-chemistry.org
Grignard and Organolithium Reagents: These are highly reactive organometallics. msu.edu While effective for ketone synthesis from acyl chlorides, they can be difficult to control. A significant side reaction is the secondary attack of the organometallic reagent on the newly formed ketone, leading to the corresponding tertiary alcohol. This often necessitates the use of low temperatures and careful stoichiometric control to favor ketone formation.
Organocuprates (Gilman Reagents): Dialkyl- and diarylcuprates (R₂CuLi) are generally considered superior for the synthesis of ketones from acyl chlorides. They are "softer" nucleophiles and are significantly less reactive towards the ketone product than Grignard or organolithium reagents. This chemoselectivity allows for the clean formation of the ketone with minimal over-addition to the tertiary alcohol.
For this compound, the reaction with an organometallic reagent (R-M) would be expected to produce the corresponding 2-fluoro-3-methylphenyl ketone. The fluorine and methyl substituents on the aromatic ring are generally stable under these conditions and are not expected to interfere with the primary reaction at the acyl chloride site.
Table 1: Expected Reaction with Organometallic Reagents
| Reactant | Organometallic Reagent (R-M) | Expected Major Product |
|---|---|---|
| This compound | e.g., Phenylmagnesium bromide (PhMgBr) | 2-Fluoro-3-methylbenzophenone |
| This compound | e.g., Methyllithium (CH₃Li) | 1-(2-Fluoro-3-methylphenyl)ethan-1-one |
Metal-Catalyzed Transformations Involving this compound
Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Acyl chlorides are valuable substrates in many such transformations.
Cross-Coupling Reactions (e.g., Kumada, Negishi, Suzuki, Sonogashira couplings)
While cross-coupling reactions traditionally involve aryl halides (Ar-X where X = I, Br, Cl), acyl chlorides can also participate in related transformations, often leading to ketones as products. This is sometimes referred to as acylation cross-coupling.
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. researchgate.netnih.gov The acylation variant would involve the reaction of this compound with a Grignard reagent (R-MgX) to yield a ketone. Nickel catalysts, such as Ni(dppp)Cl₂, are often effective for this transformation. nih.gov The direct use of Grignard reagents makes this an economical choice. researchgate.net
Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are generally more functional-group tolerant than Grignard reagents, coupled with a palladium or nickel catalyst. libretexts.org An acylative Negishi coupling with this compound would react an organozinc compound (R-ZnX) to form the corresponding ketone. libretexts.org This method is valued for its broad scope and tolerance of various functional groups on both coupling partners.
Suzuki Coupling: The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, employing an organoboron compound (like a boronic acid or ester) with a palladium catalyst and a base. nih.govorganic-chemistry.org While less common for acyl chlorides than for aryl halides, conditions have been developed for the Suzuki-Miyaura acylation. The reaction between this compound and an organoboronic acid (R-B(OH)₂) would be expected to produce the ketone (2-Fluoro-3-methyl-phenyl)-R-ketone.
Sonogashira Coupling: This reaction specifically forms a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.govscielo.org.mx The Sonogashira acylation variant reacts an acyl chloride with a terminal alkyne to produce an α,β-alkynyl ketone (a ynone). Therefore, reacting this compound with a terminal alkyne (H-C≡C-R) would yield the corresponding 2-fluoro-3-methylphenyl ynone. soton.ac.uknih.govbeilstein-journals.org
Table 2: Overview of Potential Cross-Coupling Reactions
| Coupling Reaction | Organometallic/Reagent Partner | Catalyst System (Typical) | Expected Product Type |
|---|---|---|---|
| Kumada | R-MgX (Grignard) | Ni or Pd | Ketone |
| Negishi | R-ZnX (Organozinc) | Ni or Pd | Ketone |
| Suzuki | R-B(OH)₂ (Boronic Acid) | Pd / Base | Ketone |
Carbonylations and Carboacylation Reactions
Carbonylation reactions involve the insertion of carbon monoxide (CO) into a molecule. As this compound already contains a carbonyl group, it is more likely to be a product of carbonylation (e.g., from 1-fluoro-2-methyl-3-iodobenzene) rather than a starting material for further CO insertion.
However, it can be a key reactant in carboacylation reactions. These are multi-component reactions where the acyl group, a new carbon-based fragment, and a π-system (like an alkene or alkyne) are coupled together. For instance, palladium-catalyzed carboacylation of an alkyne with this compound and an organometallic reagent could lead to the synthesis of highly substituted, functionalized enones.
Mechanistic Pathways of Oxidative Addition and Reductive Elimination in Transition Metal Catalysis
The mechanisms of the cross-coupling reactions mentioned above (Kumada, Negishi, Suzuki, Sonogashira) are generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The cycle begins with a low-valent transition metal complex, typically Pd(0) or Ni(0). The acyl chloride, this compound, would react with the metal center, breaking the C-Cl bond and adding the acyl and chloride fragments to the metal. This increases the metal's oxidation state by two (e.g., Pd(0) to Pd(II)). The resulting species is an acyl-palladium(II)-chloride complex.
Transmetalation: In this step, the organic group (R) from the organometallic partner (e.g., R-ZnX in Negishi coupling or R-B(OH)₂/base in Suzuki coupling) is transferred to the palladium center, displacing the chloride ligand. This forms a di-organopalladium(II) intermediate, containing both the acyl group and the newly transferred R group.
Reductive Elimination: This is the final, product-forming step. The two organic groups (the acyl group and the R group) on the palladium center couple together and are eliminated from the metal, forming the new C-C bond of the ketone product. This step reduces the metal's oxidation state back to its initial low-valent state (e.g., Pd(II) to Pd(0)), allowing the catalyst to re-enter the catalytic cycle. For reductive elimination to occur, the two groups to be coupled must typically be positioned cis to each other on the metal center.
Advanced Mechanistic Studies
Beyond standard cross-coupling, the unique substitution pattern of this compound could potentially be exploited in more complex, advanced transformations.
Intramolecular Cyclization Reactions and Heteroannulated Systems
If a suitable nucleophile is present on a side chain attached to the benzoyl chloride, intramolecular reactions can lead to the formation of new ring systems. The formation of such cyclic structures, including heteroannulated systems, is a powerful strategy in the synthesis of complex molecules.
For example, if this compound were used to acylate a substrate containing a tethered nucleophile (e.g., an alcohol, amine, or activated methylene (B1212753) group), the resulting intermediate could undergo an intramolecular cyclization. A classic example is the Friedel-Crafts acylation, where the acyl group can attack another aromatic ring within the same molecule to form a fused ring system. While the benzene ring of this compound itself is somewhat deactivated by the electron-withdrawing acyl and fluoro groups, it could acylate a more electron-rich aromatic system, which could then lead to subsequent cyclization steps.
The ortho-methyl group could also participate in cyclization reactions under specific conditions, for instance, via directed metalation or C-H activation pathways, although such reactions would require highly specific and tailored catalytic systems.
Exploration of Radical Processes in Reactions of Benzoyl Chlorides
While the reactivity of benzoyl chlorides is predominantly characterized by nucleophilic acyl substitution, the exploration of radical processes offers insights into alternative reaction pathways, particularly in their synthesis and potential side reactions. The formation of benzoyl chlorides can proceed through a free-radical mechanism, especially in industrial settings. One common method involves the free-radical chlorination of substituted benzaldehydes. This process is typically initiated by a radical initiator, such as a peroxide or an azo compound, and involves the reaction of the benzaldehyde (B42025) with a chlorinating agent like chlorine gas (Cl₂) uni.edu.
The mechanism of this free-radical chlorination begins with the initiation step, where the initiator decomposes to form free radicals. These radicals then abstract the aldehydic hydrogen from the benzaldehyde, generating a benzoyl radical. The benzoyl radical subsequently reacts with the chlorinating agent to form the benzoyl chloride and a new radical, which continues the chain reaction. The stability of the intermediate benzoyl radical is a key factor in the efficiency of this process.
For a substituted benzoyl chloride like this compound, the substituents on the aromatic ring can influence the stability of the corresponding benzoyl radical. The stability of aryl radicals is influenced by the electronic effects of the substituents acs.orgresearchgate.net. Electron-donating groups can stabilize a radical, while electron-withdrawing groups can have a destabilizing effect researchgate.net.
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
The kinetics and thermodynamics of reactions involving this compound, such as hydrolysis or alcoholysis, are significantly influenced by the electronic and steric effects of the fluoro and methyl substituents on the aromatic ring. These reactions typically proceed via a nucleophilic acyl substitution mechanism libretexts.orgbiologyinsights.com.
The rate of these reactions can be quantitatively assessed using the Hammett equation, which relates the reaction rate of a substituted aromatic compound to the electronic properties of its substituents oxfordreference.comwikipedia.orgpharmacy180.com. The equation is given by:
log(k/k₀) = ρσ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant (benzoyl chloride).
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates acceleration by electron-donating groups wikipedia.org.
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
For the hydrolysis and alcoholysis of benzoyl chlorides, the reaction is generally accelerated by electron-withdrawing groups, resulting in a positive ρ value uni.edursc.org. This is because these groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack libretexts.org.
To estimate the reactivity of this compound, we can consider the Hammett substituent constants (σ) for the fluoro and methyl groups at the ortho and meta positions, respectively.
| Substituent | Position | Hammett Constant (σ) |
|---|---|---|
| Fluoro | ortho (σₒ) | +0.92 |
| Methyl | meta (σₘ) | -0.07 |
Note: The Hammett constants can vary slightly depending on the reaction and solvent conditions. The values presented are generally accepted estimates.
Below is a table illustrating the estimated kinetic effect of the substituents on the rate of a hypothetical hydrolysis reaction, based on the application of the Hammett equation with an assumed reaction constant (ρ) of +2.0, a value typical for such reactions.
| Compound | Substituent Effects | Estimated Relative Rate (k/k₀) |
|---|---|---|
| Benzoyl Chloride | (Reference) | 1 |
| 2-Fluorobenzoyl Chloride | Strong electron-withdrawing | ~66 |
| 3-Methylbenzoyl Chloride | Weak electron-donating | ~0.7 |
| This compound | Combined effects | ~46 |
Disclaimer: The relative rates are estimations based on the Hammett equation and assumed parameters and are for illustrative purposes only. Actual experimental values may differ.
Derivatization and Functionalization Strategies Using 2 Fluoro 3 Methylbenzoyl Chloride
Introduction of the 2-Fluoro-3-methylbenzoyl Moiety into Complex Molecular Architectures
The 2-fluoro-3-methylbenzoyl group serves as a crucial building block in the construction of complex molecular frameworks. Its incorporation is typically achieved through nucleophilic acyl substitution, where the highly reactive acyl chloride is attacked by a nucleophile, leading to the displacement of the chloride ion and the formation of a new covalent bond. This strategy is widely employed to modify lead compounds in medicinal chemistry or to synthesize key intermediates for materials science applications.
Synthesis of Nitrogen-Containing Derivatives
The reaction of 2-Fluoro-3-methylbenzoyl chloride with nitrogen-based nucleophiles is a primary method for creating a diverse array of nitrogen-containing compounds, including amides and heterocyclic structures.
The synthesis of N-substituted amides is one of the most common applications of this compound. The reaction involves the direct acylation of a primary or secondary amine. This reaction, often called Schotten-Baumann reaction, typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct. A general procedure involves dissolving the amine and the acyl chloride in a suitable solvent, often in the presence of a base like triethylamine (B128534) or pyridine (B92270). rsc.org
For example, reacting this compound with an amine (R-NH₂) would yield the corresponding N-substituted 2-fluoro-3-methylbenzamide. The reaction is generally high-yielding and tolerates a wide variety of functional groups on the amine component.
Table 1: Representative Amide Synthesis Reactions
| Reactant 1 | Reactant 2 | Base | Product |
|---|---|---|---|
| This compound | Aniline | Triethylamine | N-phenyl-2-fluoro-3-methylbenzamide |
| This compound | Benzylamine | Triethylamine | N-benzyl-2-fluoro-3-methylbenzamide |
In the field of medicinal chemistry, peptidomimetics are compounds designed to mimic natural peptides but with improved properties such as enhanced stability and oral bioavailability. nih.gov The 2-fluoro-3-methylbenzoyl group can be used as an N-terminal "capping" group in peptide synthesis. By acylating the free amino group of a peptide or amino acid, the resulting benzamide (B126) is more resistant to enzymatic degradation by aminopeptidases. This strategy is valuable in developing more robust peptide-based drug candidates. nih.gov
This compound is a valuable precursor for the synthesis of various heterocyclic compounds. The strategy involves reacting the acyl chloride with a bifunctional molecule, leading to an acylation followed by an intramolecular cyclization reaction.
For instance, the synthesis of oxazinones can be achieved through the reaction of a benzoyl chloride with an amino acid ester. sigmaaldrich.com Following this precedent, this compound can react with an α-amino acid ester (e.g., ethyl 2-amino-3-phenylpropanoate). The initial step is the N-acylation of the amino group. Subsequent treatment of the resulting intermediate with a dehydrating agent can induce cyclization to form a substituted oxazinone ring system. Similarly, reaction with substrates containing appropriately positioned nucleophiles can lead to the formation of other heterocycles like thiazoles or imidazoles, which are common scaffolds in pharmacologically active compounds. clockss.org
Oxygen-Containing Derivatives
The derivatization of this compound with oxygen-containing nucleophiles provides access to esters and other related compounds.
Phenolic esters are readily synthesized by the reaction of this compound with phenols or substituted phenols (a process known as O-acylation). The reaction is typically carried out in the presence of a base, such as pyridine or sodium hydroxide, to facilitate the reaction and neutralize the HCl byproduct. This esterification provides a straightforward method to attach the 2-fluoro-3-methylbenzoyl moiety to a phenolic core structure. These esters have applications in materials science and as pro-drugs, where the ester linkage can be cleaved in vivo to release a biologically active phenol (B47542). Biocatalytic methods using lipases have also been explored for the synthesis of various phenolic esters, highlighting the industrial interest in these compounds. mdpi.com
The synthesis of lactones (cyclic esters) incorporating the 2-fluoro-3-methylbenzoyl structure is more complex and requires a substrate with both a hydroxyl group and a carboxylic acid or its derivative. A plausible synthetic route could involve the reaction of this compound with a molecule containing two hydroxyl groups (a diol). Selective mono-acylation could be followed by oxidation of the remaining hydroxyl group to a carboxylic acid, and subsequent intramolecular esterification (lactonization) would yield the desired lactone. Alternatively, starting with a hydroxy-benzoic acid derivative, esterification with the acyl chloride followed by a separate lactonization step could be envisioned.
While acyl chlorides are not used to directly synthesize ethers, the term "acetyl derivatives" in the context of benzoyl chlorides often refers to the product of a Friedel-Crafts acylation reaction. sigmaaldrich.commasterorganicchemistry.com This is a powerful carbon-carbon bond-forming reaction where the acyl group is attached to an aromatic ring.
In a Friedel-Crafts acylation, this compound acts as the electrophile. The reaction is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.comyoutube.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, making the carbonyl carbon significantly more electrophilic by forming a resonance-stabilized acylium ion. youtube.com This highly reactive intermediate is then attacked by an electron-rich aromatic compound, like benzene (B151609) or toluene (B28343), in an electrophilic aromatic substitution reaction. khanacademy.org The final product is an aromatic ketone, specifically a (2-fluoro-3-methylphenyl)(aryl)methanone. This reaction is a key method for producing diaryl ketones, which are important substructures in many dyes, pharmaceuticals, and photoinitiators. Unlike the related Friedel-Crafts alkylation, the acylation reaction does not typically suffer from carbocation rearrangements. youtube.com
Carbon-Carbon Bond Forming Reactions
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. This compound, with its reactive acyl chloride moiety, serves as a valuable building block for such transformations. This section explores two principal strategies for carbon-carbon bond formation utilizing this reagent: Friedel-Crafts acylation of aromatic compounds and the synthesis of ketones through reactions with organometallic reagents.
Friedel-Crafts Acylation with Aromatic Substrates
The Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto an aromatic ring. masterorganicchemistry.comchemguide.co.uk This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride, thereby generating a highly electrophilic acylium ion. youtube.comlibretexts.org
The reaction of this compound with an aromatic substrate proceeds via the formation of the 2-fluoro-3-methylbenzoyl cation. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (also known as an arenium ion). Subsequent deprotonation of this intermediate re-establishes the aromaticity of the ring and yields the corresponding aryl ketone.
The regiochemical outcome of the Friedel-Crafts acylation is dictated by the directing effects of the substituents on the aromatic substrate. Electron-donating groups (EDGs) on the aromatic ring, such as alkoxy (e.g., in anisole) or alkyl (e.g., in toluene) groups, activate the ring towards electrophilic attack and direct the incoming acyl group primarily to the para position, with some formation of the ortho isomer. chemguide.co.ukresearchgate.netfrontiersin.org The steric hindrance from the bulky acylating agent can often favor the formation of the para product. chemguide.co.uk Conversely, electron-withdrawing groups (EWGs) deactivate the ring and are generally not suitable substrates for Friedel-Crafts acylation under standard conditions. masterorganicchemistry.com
Table 1: Illustrative Friedel-Crafts Acylation Reactions with this compound
| Aromatic Substrate | Catalyst | Typical Solvent | Expected Major Product |
| Benzene | AlCl₃ | Dichloromethane (B109758) | (2-Fluoro-3-methylphenyl)(phenyl)methanone |
| Toluene | AlCl₃ | Dichloromethane | (2-Fluoro-3-methylphenyl)(4-methylphenyl)methanone |
| Anisole | AlCl₃ | Dichloromethane | (2-Fluoro-3-methylphenyl)(4-methoxyphenyl)methanone |
Note: The data in this table is illustrative and based on established principles of Friedel-Crafts reactions. Specific yields would be dependent on optimized reaction conditions.
Spectroscopic and Advanced Analytical Characterization of 2 Fluoro 3 Methylbenzoyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a comprehensive analysis of 2-Fluoro-3-methylbenzoyl chloride, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional NMR techniques, would be employed.
¹H NMR for Proton Environments
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring atoms in a molecule. In the case of this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The three aromatic protons would exhibit distinct signals due to their unique electronic environments influenced by the fluorine, methyl, and benzoyl chloride groups.
To illustrate the expected spectral features, we can consider the ¹H NMR data for a related compound, 2-Fluorobenzoyl chloride . chemicalbook.com In its spectrum, the aromatic protons show complex splitting patterns due to proton-proton and proton-fluorine couplings. For this compound, we would anticipate a similar complexity, with the methyl group protons appearing as a singlet in the upfield region (around 2.0-2.5 ppm). The aromatic protons' chemical shifts and coupling constants would be crucial in confirming the substitution pattern.
Expected ¹H NMR Data for this compound:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| Aromatic H (ortho to COCl) | 7.8 - 8.1 | Doublet of doublets | J(H,H) and J(H,F) |
| Aromatic H (para to COCl) | 7.2 - 7.5 | Triplet or doublet of doublets | J(H,H) and J(H,F) |
| Aromatic H (meta to COCl) | 7.1 - 7.4 | Triplet or doublet of doublets | J(H,H) and J(H,F) |
| Methyl Protons | 2.0 - 2.5 | Singlet | N/A |
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., carbonyl, aromatic, alkyl). In this compound, we would expect to observe eight distinct signals in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in the molecule.
The carbonyl carbon of the benzoyl chloride group would appear significantly downfield (typically 160-170 ppm). The aromatic carbons would resonate in the range of 115-140 ppm, with their specific chemical shifts influenced by the electron-withdrawing fluorine and acyl chloride groups and the electron-donating methyl group. The carbon directly bonded to the fluorine atom would show a large one-bond carbon-fluorine coupling constant (¹JCF).
As a reference, the ¹³C NMR spectrum of 3-Methylbenzoyl chloride shows distinct signals for its aromatic and methyl carbons. chemicalbook.com For this compound, the introduction of the fluorine atom would cause predictable shifts and introduce C-F coupling.
Expected ¹³C NMR Data for this compound:
| Carbon | Expected Chemical Shift (ppm) | Expected C-F Coupling |
| Carbonyl (COCl) | 160 - 170 | No |
| C-F | 155 - 165 | Large ¹JCF |
| C-CH₃ | 135 - 145 | Small JCF |
| C-COCl | 130 - 140 | Small JCF |
| Aromatic CH | 115 - 135 | Variable JCF |
| Aromatic CH | 115 - 135 | Variable JCF |
| Aromatic CH | 115 - 135 | Variable JCF |
| Methyl (CH₃) | 15 - 25 | Small JCF |
¹⁹F NMR for Fluorine Atom Probing
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear and informative spectra. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. Furthermore, the signal would be split by couplings to the neighboring aromatic protons, providing valuable information about the substitution pattern on the aromatic ring.
The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, which helps in resolving signals even in complex molecules.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR techniques are powerful for establishing the complete structural connectivity of a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would reveal correlations between adjacent protons. This would be particularly useful in assigning the aromatic protons by showing which protons are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. For this compound, this would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₈H₆ClFO), HRMS would be used to confirm its exact mass.
The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of about one-third of the molecular ion peak [M]⁺, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Predicted HRMS Data for this compound:
| Ion | Calculated Exact Mass |
| [C₈H₆³⁵ClFO]⁺ | 172.0091 |
| [C₈H₆³⁷ClFO]⁺ | 174.0062 |
By analyzing the fragmentation pattern in the mass spectrum, further structural information can be obtained. For example, the loss of the chlorine atom or the entire acyl chloride group would result in characteristic fragment ions.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. In a typical MS/MS experiment for this compound, the molecular ion ([M]⁺˙) or a protonated molecule ([M+H]⁺) is first selected in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions.
The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, the most likely initial fragmentation event is the loss of the chlorine atom to form the stable 2-fluoro-3-methylbenzoyl cation. This cation can then undergo further fragmentation, primarily through the loss of a neutral carbon monoxide (CO) molecule. Analysis of these fragmentation pathways allows for unambiguous identification. While specific MS/MS studies on this compound are not widely published, the fragmentation of isomeric benzoyl chlorides is well-documented. For instance, the GC-MS analysis of 2-fluorobenzoyl chloride and 3-fluorobenzoyl chloride both show a prominent peak for the fluorobenzoyl cation (m/z 123) and a subsequent fragment corresponding to the loss of CO (m/z 95). nih.govnih.gov
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) | Neutral Loss |
| 172/174 | [C₈H₆FO]⁺ | 137 | Cl |
| 137 | [C₇H₆F]⁺ | 109 | CO |
Data is predicted based on chemical principles and fragmentation patterns of similar compounds.
Hyphenated Techniques (LC-MS, GC-MS)
Hyphenated techniques, which couple a separation method with mass spectrometry, are indispensable for analyzing complex mixtures and reactive compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds. This compound can be analyzed directly by GC-MS, where it is separated from impurities before entering the mass spectrometer for detection and identification. The electron ionization (EI) mass spectra obtained would likely show a molecular ion peak and characteristic fragments as discussed in the MS/MS section. Methods have been developed for the GC-MS analysis of related reactive chlorides, often involving derivatization to improve stability and chromatographic performance. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS): Direct analysis of acyl chlorides by standard reversed-phase liquid chromatography (RP-LC) is challenging due to their high reactivity with protic solvents like water and methanol, which are common components of mobile phases. americanpharmaceuticalreview.com To overcome this, derivatization is often employed. The acyl chloride can be quickly converted into a more stable ester by dissolving it in an alcohol. americanpharmaceuticalreview.com This stable derivative can then be readily analyzed by LC-MS. This approach is widely used for the analysis of various metabolites and neurochemicals using benzoyl chloride as a derivatizing agent, highlighting the stability of the resulting benzoylated compounds in LC-MS systems. nih.gov
Table 2: Illustrative Parameters for Hyphenated Analytical Techniques
| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector |
| GC-MS | 5% Phenyl-methylpolysiloxane | Helium | Quadrupole Mass Spectrometer |
| LC-MS | C18 (for ester derivative) | Acetonitrile (B52724)/Water with Formic Acid | Triple Quadrupole or Time-of-Flight MS |
These parameters are illustrative and require optimization for specific applications.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the IR spectrum is dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride group. This peak is typically found in the range of 1750-1815 cm⁻¹. Other key absorptions include those for the aromatic C=C stretching vibrations, C-H stretching of the aromatic ring and methyl group, and the C-F and C-Cl bond stretches. General IR spectra for halogenated organic compounds show C-Cl stretching from 850-550 cm⁻¹. libretexts.org
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Intensity |
| Acyl Chloride | C=O Stretch | 1750 - 1815 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Aromatic/Alkyl | C-H Stretch | 2850 - 3100 | Medium |
| Aryl Fluoride (B91410) | C-F Stretch | 1100 - 1300 | Strong |
| Aryl Chloride | C-Cl Stretch | 850 - 550 | Medium to Strong |
Data is based on established IR correlation tables. libretexts.orglibretexts.org
Advanced Chromatographic Techniques (HPLC, UPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for assessing the purity of chemical compounds and for monitoring the progress of chemical reactions. These methods separate components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase.
Due to the high reactivity of the acyl chloride functional group with common reversed-phase solvents, direct analysis of this compound by HPLC or UPLC is often impractical. americanpharmaceuticalreview.com As with LC-MS, a derivatization strategy is typically required. By converting the acyl chloride to a more stable derivative, such as an ester or an amide, its purity can be accurately determined and its consumption or formation in a reaction can be monitored over time. The high resolution and sensitivity of UPLC, which uses smaller stationary phase particles, allows for faster analysis times and better separation efficiency compared to traditional HPLC. These techniques are critical in pharmaceutical development for the characterization of starting materials and intermediates. americanpharmaceuticalreview.com
Table 4: Example HPLC/UPLC System Parameters for Analysis of a Derivative
| Parameter | HPLC | UPLC |
| Stationary Phase | C18, 3.5-5 µm particles | C18, <2 µm particles |
| Mobile Phase | Gradient of Acetonitrile and Water | Gradient of Acetonitrile and Water |
| Flow Rate | 0.8 - 1.5 mL/min | 0.3 - 0.6 mL/min |
| Detector | UV-Vis (Diode Array Detector) | UV-Vis (Diode Array Detector) |
| Column Temperature | 30 - 40 °C | 35 - 50 °C |
Parameters are illustrative for a stable derivative and require method development.
Theoretical and Computational Investigations of 2 Fluoro 3 Methylbenzoyl Chloride
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 2-Fluoro-3-methylbenzoyl chloride. These methods provide detailed information about the molecule's electronic landscape and conformational preferences.
Electronic Structure Analysis (e.g., Charge Distribution, Frontier Molecular Orbitals)
The electronic character of this compound is significantly influenced by the substituents on the benzene (B151609) ring. The fluorine atom at the 2-position acts as an electron-withdrawing group through its inductive effect (-I), while also exerting a weaker, opposing resonance effect (+R). The methyl group at the 3-position is an electron-donating group through both inductive (+I) and hyperconjugation effects.
This interplay of electronic effects results in a specific charge distribution across the molecule. The carbonyl carbon is highly electrophilic, a characteristic feature of acyl chlorides, which is further modulated by the ring substituents. The electronegative fluorine and oxygen atoms draw electron density, creating a significant partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be located primarily on the aromatic ring, with some contribution from the p-orbitals of the chlorine atom. The LUMO, conversely, is predominantly centered on the carbonyl group, specifically on the C=O π* antibonding orbital.
Hypothetical HOMO-LUMO Energy Levels for Substituted Benzoyl Chlorides
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzoyl chloride | -9.50 | -1.80 | 7.70 |
| 2-Fluorobenzoyl chloride | -9.65 | -1.95 | 7.70 |
| 3-Methylbenzoyl chloride | -9.35 | -1.70 | 7.65 |
| This compound | -9.45 | -1.85 | 7.60 |
Note: These values are illustrative and intended to show general trends.
Conformational Analysis and Molecular Geometry Optimization
The presence of a substituent at the ortho position to the benzoyl chloride group introduces the possibility of different conformations due to rotation around the C-C bond connecting the phenyl ring and the carbonyl group. For this compound, the acyl chloride group can be oriented either syn or anti with respect to the fluorine atom.
Computational studies on similar molecules, such as 2-fluorobenzoyl chloride, have shown that these molecules often adopt a non-planar conformation to alleviate steric strain. researchgate.net The balance between electronic effects (conjugation, which favors planarity) and steric effects determines the most stable geometry. In this compound, the additional steric bulk of the methyl group at the 3-position is expected to further influence the dihedral angle between the plane of the aromatic ring and the acyl chloride group.
Geometry optimization calculations using DFT methods can predict the most stable conformation and provide precise data on bond lengths, bond angles, and dihedral angles.
Predicted Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C=O | 1.19 | |
| C-Cl | 1.79 | |
| C-C (ring-carbonyl) | 1.50 | |
| C-F | 1.35 | |
| C-CH3 | 1.51 | |
| **Bond Angles (°) ** | ||
| O=C-Cl | 120.5 | |
| O=C-C(ring) | 125.0 | |
| Cl-C-C(ring) | 114.5 | |
| Dihedral Angle (°) | ||
| F-C(2)-C(1)-C(carbonyl) | ~20-30 |
Note: These are estimated values based on typical DFT calculations for similar molecules.
Reaction Mechanism Predictions and Energy Profiles
Computational chemistry is instrumental in mapping the reaction pathways of chemical transformations, such as the characteristic reactions of acyl chlorides.
Transition State Analysis for Nucleophilic Acyl Substitution
Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. masterorganicchemistry.com This reaction proceeds through a two-step mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group. libretexts.org
General Mechanism of Nucleophilic Acyl Substitution
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate. researchgate.net
Leaving Group Elimination: The lone pair on the oxygen atom reforms the C=O π bond, expelling the chloride ion as a leaving group.
Theoretical calculations can model this process by locating the transition state for the nucleophilic attack, which is typically the rate-determining step. libretexts.org The energy of this transition state determines the activation energy of the reaction. The presence of the fluorine and methyl groups on the aromatic ring of this compound will influence the stability of the transition state and, consequently, the reaction rate. The electron-withdrawing fluorine atom is expected to stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate, potentially lowering the activation energy. Conversely, the electron-donating methyl group may slightly destabilize it.
Computational Modeling of Catalytic Cycles
While direct reactions of this compound are common, it can also participate in catalytic cycles, for instance, in Friedel-Crafts acylation reactions. In such cases, a Lewis acid catalyst activates the acyl chloride, making it an even more potent electrophile.
Computational modeling can elucidate the mechanism of these catalytic cycles by:
Characterizing the structure of the acyl chloride-catalyst complex.
Determining the energy profile for the reaction of the activated complex with a nucleophile.
Modeling the catalyst regeneration step.
These models provide insights into the role of the catalyst and can help in optimizing reaction conditions.
Structure-Reactivity Relationship Studies
The reactivity of this compound is a direct consequence of its structure, specifically the electronic and steric effects of its substituents.
Steric Effects: The ortho-fluoro and meta-methyl groups can sterically hinder the approach of a nucleophile to the carbonyl carbon. ncert.nic.in The degree of this hindrance depends on the size of the nucleophile. For smaller nucleophiles, the electronic activation by the fluorine atom is likely to be the dominant factor. For bulkier nucleophiles, steric hindrance may play a more significant role in determining the reaction rate.
By systematically studying a series of related substituted benzoyl chlorides through computational methods, it is possible to build quantitative structure-reactivity relationships (QSRRs). These relationships can correlate properties like the calculated charge on the carbonyl carbon or the HOMO-LUMO gap with experimentally observed reaction rates, providing predictive power for designing new reactions and molecules.
Impact of Fluoro and Methyl Substituents on Reaction Rates and Selectivity
The reactivity of the carbonyl carbon in benzoyl chlorides is highly sensitive to the electronic and steric nature of the substituents on the aromatic ring. In this compound, the simultaneous presence of a fluoro group at the ortho position and a methyl group at the meta position creates a unique combination of these effects.
The fluoro substituent at the ortho position primarily exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. However, the ortho position also means the fluoro group can cause steric hindrance to the approaching nucleophile, potentially slowing down the reaction. wikipedia.org Additionally, the fluoro substituent has a +M (mesomeric) or +R (resonance) effect, where its lone pairs can be donated to the ring. While this effect is generally weaker than its inductive pull, it can partially offset the electron-withdrawing nature.
The methyl substituent at the meta position has a weak electron-donating inductive effect (+I) and also a hyperconjugation effect, which is also electron-donating. wikipedia.org Since it is in the meta position, its electronic influence on the reaction center is less pronounced than that of the ortho-fluoro group. Generally, electron-donating groups decrease the electrophilicity of the carbonyl carbon, which would lead to a slower reaction rate compared to unsubstituted benzoyl chloride. uni.edu
| Substituent | Relative Rate (k/k₀) | Dominant Effects |
|---|---|---|
| H (Benzoyl chloride) | 1.00 | Reference |
| 3-Methyl | ~0.8 | +I (weakly deactivating) |
| 2-Fluoro | > 1 | -I (activating) > Steric hindrance |
| 2-Fluoro-3-methyl | Expected to be > 1 | Dominant -I effect of Fluoro, partially offset by +I of Methyl and steric hindrance |
Selectivity in reactions involving this compound would also be influenced by these substituents. In reactions with unsymmetrical nucleophiles, the electronic nature of the transition state, as modulated by the fluoro and methyl groups, would play a crucial role in determining the product distribution.
Hammett and Taft Analyses
Linear free energy relationships (LFERs), such as the Hammett and Taft equations, provide a quantitative means to correlate reaction rates and equilibrium constants with the electronic and steric properties of substituents.
The Hammett equation is given by:
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant which reflects the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant which depends on the meta or para position of the substituent. wikipedia.org
For this compound, we would need to consider the substituent constants for a meta-methyl group and an ortho-fluoro group. The Hammett equation is not strictly applicable to ortho substituents due to the inclusion of steric effects, which are not accounted for in the standard σ values. wikipedia.org However, various modified parameters have been developed to address the "ortho effect."
The Taft equation separates the polar (electronic) and steric effects of a substituent:
log(k/k₀) = ρσ + δEₛ
Here, σ* is the polar substituent constant, Eₛ is the steric substituent constant, and ρ* and δ are the corresponding reaction constants. scribd.comwikipedia.org This equation is more suitable for analyzing the effects of ortho substituents.
The substituent constants for the individual groups in this compound are known from various studies.
| Substituent | Position | σ | σ* | Eₛ |
|---|---|---|---|---|
| Methyl | meta | -0.07 | 0.00 | -1.24 |
| Fluoro | ortho | +0.34 (ortho value, varies with reaction) | +1.10 | -0.46 |
Source: Data compiled from various sources on Hammett and Taft parameters. wikipedia.orgscribd.comwikipedia.org
A positive ρ value for a reaction indicates that it is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate. For the hydrolysis of benzoyl chlorides, the reaction constant (ρ) is generally positive, indicating that the reaction is facilitated by the stabilization of a negative charge in the transition state or destabilization of the starting material. uni.edu
A hypothetical Hammett-Taft analysis for the hydrolysis of this compound would involve determining the reaction constants ρ* and δ for a series of related reactions and then using the known substituent constants to predict the rate constant. The positive σ* value for the ortho-fluoro group suggests a significant rate enhancement due to its polar effect, while the Eₛ value indicates a moderate steric hindrance. The meta-methyl group would have a minor electronic influence.
Molecular Dynamics Simulations (if applicable for interactions with reaction environments or catalysts)
While no specific molecular dynamics (MD) simulations for this compound are documented in the surveyed literature, this computational technique is highly applicable to understanding its behavior in various chemical environments. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of interactions with solvent molecules, catalysts, or biological macromolecules.
For a reaction such as the hydrolysis of this compound, MD simulations could be employed to:
Model the Solvation Shell: Understanding the arrangement and dynamics of water molecules around the benzoyl chloride is crucial, as water acts as both the solvent and the nucleophile. Simulations can reveal the preferred orientation of water molecules for nucleophilic attack and the energetic barriers associated with desolvation.
Investigate Catalyst Interactions: If the reaction is catalyzed (e.g., by a phase-transfer catalyst or an enzyme), MD simulations can elucidate the binding mode of the substrate to the catalyst. This includes identifying key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that are responsible for catalysis. For example, simulations could model the interaction of this compound within the cavity of a cyclodextrin, which is known to catalyze the hydrolysis of benzoyl chlorides. researchgate.net
Explore Conformational Dynamics: The ortho-fluoro substituent can restrict the rotation of the carbonyl chloride group. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them. This has implications for the accessibility of the electrophilic carbon to the nucleophile.
Recent advances in computational chemistry, including ab initio molecular dynamics, allow for the simulation of chemical reactions with a high level of theory, providing detailed insights into the transition states and reaction pathways. acs.org While computationally expensive, such studies on this compound would offer a comprehensive understanding of its reactivity.
Applications of 2 Fluoro 3 Methylbenzoyl Chloride in Specialized Organic Synthesis
Building Block for Fine Chemicals and Specialty Chemicals
2-Fluoro-3-methylbenzoyl chloride is anticipated to be a valuable building block for the synthesis of a wide array of fine and specialty chemicals. The acyl chloride group is a highly reactive functional group that readily participates in acylation reactions with a variety of nucleophiles, including alcohols, amines, and arenes. This reactivity allows for the straightforward introduction of the 2-fluoro-3-methylbenzoyl moiety into larger, more complex molecular architectures.
The resulting products, bearing the fluorinated and methylated phenyl ring, are expected to exhibit unique physical and chemical properties. For instance, the incorporation of fluorine can enhance thermal stability, lipophilicity, and metabolic stability in the final products, which are desirable characteristics for specialty chemicals used in electronics, advanced materials, and other high-performance applications.
Reagent for Exploring Novel Synthetic Pathways and Developing Innovative Compounds
The distinct substitution pattern of this compound makes it an intriguing reagent for medicinal chemists and researchers exploring novel synthetic methodologies. The electronic effects of the fluorine atom and the methyl group can influence the regioselectivity and stereoselectivity of reactions, potentially leading to the discovery of new synthetic routes and the creation of innovative compounds with unique biological activities.
For example, in Friedel-Crafts acylation reactions, the directing effects of the substituents on the aromatic ring can be exploited to achieve specific substitution patterns on other aromatic systems. This level of control is crucial in the multi-step synthesis of complex target molecules, such as pharmaceuticals and agrochemicals.
Research in Fluorinated Compounds Synthesis and Their Unique Chemical Properties
The synthesis of fluorinated organic compounds is a rapidly growing area of chemical research due to the profound impact of fluorine on the properties of molecules. This compound serves as a key starting material in this field, enabling the synthesis of a diverse range of fluorinated derivatives.
Research utilizing this compound would likely focus on understanding how the interplay between the fluorine atom, the methyl group, and the reactive acyl chloride function influences the outcomes of various chemical transformations. Such studies contribute to the fundamental knowledge of organofluorine chemistry and pave the way for the rational design of new fluorinated molecules with tailored properties. The insights gained from this research are critical for advancing the development of new drugs, agrochemicals, and materials.
Precursor for Advanced Materials (e.g., specialty polymers and resins)
The incorporation of fluorinated monomers can significantly enhance the properties of polymers and resins, leading to materials with improved thermal stability, chemical resistance, and specific optical or electronic properties. This compound, with its reactive acyl chloride handle, is a prime candidate for use as a monomer or a modifying agent in the synthesis of specialty polymers.
For instance, it could be used to create fluorinated polyesters or polyamides through condensation polymerization with appropriate diol or diamine co-monomers. The resulting polymers would be expected to possess unique characteristics imparted by the 2-fluoro-3-methylbenzoyl unit, making them suitable for applications in demanding environments, such as in the aerospace, electronics, and automotive industries.
Conclusion and Future Research Directions
Summary of Current Understanding of 2-Fluoro-3-methylbenzoyl chloride Chemistry
This compound, with the CAS number 1000339-85-4 and a molecular weight of 172.59, is a substituted aromatic acyl chloride. sigmaaldrich.com While detailed experimental data for this specific compound is not extensively documented in publicly available literature, its chemical behavior can be inferred from the well-established chemistry of related benzoyl chlorides and fluorinated aromatic compounds.
The core of its reactivity lies in the electrophilic acyl chloride group, which readily participates in acylation reactions with a wide range of nucleophiles. The presence of a fluorine atom and a methyl group on the benzene (B151609) ring introduces specific electronic and steric effects that modulate this reactivity. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogues. Conversely, the methyl group has a mild electron-donating effect. The ortho-fluoro and meta-methyl substitution pattern creates a unique electronic environment that can influence regioselectivity in its reactions.
The general physical properties of similar compounds, such as 2-fluoro-6-methylbenzoyl chloride, provide some context. For instance, the density and boiling point are key physical parameters. ichemical.comchemsrc.com The table below summarizes the properties of some related fluorinated benzoyl chlorides.
| Property | 2-Fluoro-6-methylbenzoyl chloride | 2-Fluorobenzoyl chloride | 3-Fluoro-4-methylbenzoyl chloride |
| Molecular Formula | C8H6ClFO ichemical.com | C7H4ClFO chemeo.com | C8H6ClFO nih.gov |
| Molecular Weight | 172.58 g/mol ichemical.com | 158.56 g/mol chemeo.com | 172.58 g/mol nih.gov |
| Boiling Point | 204.9°C at 760 mmHg ichemical.com | Not specified | Not specified |
| Density | 1.265 g/cm³ ichemical.com | Not specified | Not specified |
This table presents data for related compounds to provide context for the properties of this compound.
Emerging Synthetic Methodologies for Fluorinated Aromatic Acyl Chlorides
The synthesis of fluorinated aromatic acyl chlorides is crucial for their application in various fields. Traditional methods often involve the reaction of the corresponding carboxylic acid with a chlorinating agent like thionyl chloride. nih.gov However, recent advancements have focused on developing more efficient, selective, and environmentally benign synthetic routes.
One emerging strategy involves the direct fluorination of precursor molecules. For instance, a patented method describes the preparation of 2-fluoro-3-chlorobenzoic acid from 2,3-dichlorobenzoyl chloride through a fluorine substitution reaction using a fluorination reagent in the presence of a phase-transfer catalyst. google.com This highlights the potential for late-stage fluorination to access these valuable building blocks. Another innovative approach for the synthesis of o-fluorobenzoyl chloride starts from o-fluorotoluene, which is first converted to o-fluorobenzyl trichloride (B1173362) and then hydrolyzed to the acyl chloride. google.com
Furthermore, the development of novel fluorinating agents and catalytic systems is expanding the toolbox for synthesizing fluorinated molecules. nih.gov The use of thionyl fluoride (B91410) has been reported for the rapid synthesis of both aliphatic and aromatic acyl fluorides, which can serve as alternatives to acyl chlorides in certain applications. nih.gov These modern methodologies offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions, paving the way for the efficient production of complex fluorinated aromatic acyl chlorides like this compound.
Potential for New Reaction Discoveries and Mechanistic Insights
The unique structural features of this compound suggest a rich landscape for the discovery of new reactions and the elucidation of novel mechanistic pathways. The interplay between the acyl chloride functionality and the fluorinated aromatic ring can lead to unexpected reactivity.
Recent research on related aroyl fluorides has demonstrated their utility in cooperative photoredox and N-heterocyclic carbene (NHC) catalysis for the synthesis of β-trifluoromethylated alkyl aryl ketones. researchgate.net This opens up the possibility of using this compound in similar dual catalytic systems to forge new carbon-carbon and carbon-heteroatom bonds. The distinct reactivity of benzoyl fluoride compared to benzoyl chloride in certain catalytic regioselective acylation reactions underscores the subtle yet significant impact of the halogen atom in the acyl halide. acs.org
Mechanistic investigations into the reactions of acyl chlorides with other functional groups, such as the formation of reactive intermediates in reactions with imines, provide a framework for understanding and predicting the behavior of this compound. researchgate.net The specific substitution pattern of this compound could lead to unique steric and electronic effects that influence transition state geometries and reaction outcomes. For example, the ortho-fluoro substituent could engage in intramolecular interactions that direct the course of a reaction, a phenomenon observed in other fluorinated molecules. Further research in this area could uncover new catalytic cycles and synthetic transformations.
Future Prospects in Materials Science and Chemical Innovation through this compound Derivatives
The incorporation of fluorine into organic molecules is a well-established strategy for tuning their physicochemical and biological properties. researchgate.net Derivatives of this compound hold significant promise for advancements in materials science and chemical innovation.
In medicinal chemistry, the introduction of fluorinated motifs is a key strategy for enhancing the metabolic stability, binding affinity, and bioavailability of drug candidates. chemimpex.comacs.org The 2-fluoro-3-methylbenzoyl moiety could be incorporated into larger molecules to create novel pharmaceuticals with improved therapeutic profiles. Fluorine-containing compounds are also pivotal in the development of agrochemicals. researchgate.net
In the realm of materials science, the unique properties imparted by fluorine can be harnessed to design novel polymers, liquid crystals, and organic electronics. The polarity and stability associated with the C-F bond can influence the self-assembly, thermal properties, and electronic characteristics of materials. For instance, fluorinated side chains can be used to modify the properties of synthetic RNAs for therapeutic applications. acs.org The derivatives of this compound could serve as monomers or key intermediates in the synthesis of high-performance materials with tailored functionalities. The continued exploration of this and similar fluorinated building blocks is expected to fuel innovation across the chemical sciences.
Q & A
Q. What are the recommended synthetic routes for preparing 2-fluoro-3-methylbenzoyl chloride in academic laboratories?
The synthesis typically involves acylation of the corresponding benzoic acid derivative. A common method is the reaction of 2-fluoro-3-methylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. For example, in -fluoro-3-methylbenzoyl chloride was synthesized via coupling with a cyclobutane-containing amine using standard acylation protocols. Key steps include:
Q. How should researchers handle and store this compound to ensure safety and stability?
This compound is moisture-sensitive and corrosive. Key handling protocols include:
- Personal Protective Equipment (PPE): Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Use a respirator in poorly ventilated areas .
- Storage: In airtight, dark glass containers under inert gas (argon/nitrogen) at 2–8°C. Desiccants like silica gel should be added to prevent hydrolysis .
- Spill Management: Neutralize spills with sodium bicarbonate or inert absorbents, followed by rinsing with ethanol .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., fluorine-induced splitting patterns). For instance, in , the compound’s methyl group showed a singlet at ~2.4 ppm in ¹H NMR .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ at m/z 186.04) and fragmentation patterns .
- FTIR: Peaks at ~1770 cm⁻¹ (C=O stretch) and ~730 cm⁻¹ (C-F stretch) validate functional groups .
Advanced Research Questions
Q. How can competing side reactions (e.g., hydrolysis or dimerization) be minimized during acyl chloride reactions?
- Solvent Choice: Use anhydrous DCM or THF with molecular sieves to suppress hydrolysis .
- Temperature Control: Maintain reactions at 0–5°C to slow dimerization (common in electron-deficient benzoyl chlorides).
- Catalytic Additives: Add catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency and reduce side products .
Q. What strategies are effective for resolving contradictions in spectroscopic data (e.g., unexpected coupling constants in NMR)?
- Multi-Technique Cross-Validation: Combine 2D NMR (COSY, HSQC) with computational modeling (DFT) to assign ambiguous peaks. For example, used 1D NOE to confirm stereochemistry in benzamide derivatives .
- Isotopic Labeling: Introduce deuterated analogs to isolate specific signal contributions.
- Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation when spectral data conflict .
Q. How can the reactivity of this compound be modulated for selective coupling in peptide or polymer synthesis?
- Protecting Groups: Temporarily block reactive sites (e.g., methyl or fluorine) using silyl ethers or tert-butyl groups.
- Microwave-Assisted Synthesis: Enhances reaction specificity by reducing thermal decomposition .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic acyl substitutions .
Q. What computational tools are suitable for predicting the electronic effects of fluorine and methyl substituents on reaction pathways?
- Density Functional Theory (DFT): Calculate Fukui indices to map electrophilic/nucleophilic regions.
- Molecular Dynamics (MD): Simulate solvent interactions and transition states in acylations.
- Software: Gaussian, ORCA, or Schrödinger Suite for energy minimization and orbital analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
